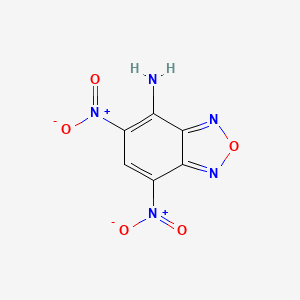

4-Amino-5,7-dinitrobenzofurazan

Description

The exact mass of the compound 5,7-dinitro-2,1,3-benzoxadiazol-4-amine is 225.01341821 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dinitro-2,1,3-benzoxadiazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N5O5/c7-4-2(10(12)13)1-3(11(14)15)5-6(4)9-16-8-5/h1H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHSHVREDJJCKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1[N+](=O)[O-])N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-5,7-dinitrobenzofurazan (ADNBF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-5,7-dinitrobenzofurazan (ADNBF), an insensitive, high-density, and high-energy material. This document details a high-yield synthetic pathway and outlines the key analytical techniques used for its structural confirmation and characterization.

Synthesis of this compound (ADNBF)

The most efficient and high-yielding reported synthesis of ADNBF involves a "one-pot" reaction from 2,3,4,6-tetranitroaniline. This precursor is readily prepared via the direct nitration of inexpensive m-nitroaniline.[1][2] The subsequent step involves a reaction with sodium azide in acetic acid, which facilitates the displacement of a nitro group and an in-situ cyclization to form the benzofurazan ring system.[1][2]

The overall synthesis is advantageous as the intermediate, 3-azido-2,4,6-trinitroaniline, is not isolated but is thermolyzed directly in the reaction mixture to yield ADNBF.[3] This method has been reported to produce high-purity ADNBF in excellent yields.[1][3]

Figure 1: Synthetic pathway for ADNBF.

Experimental Protocol: Synthesis of ADNBF from 2,3,4,6-Tetranitroaniline

This protocol is based on the improved synthesis method which provides a high yield of ADNBF.[1]

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, suspend 2,3,4,6-tetranitroaniline (1 equivalent) in glacial acetic acid.

-

Reagent Addition: Add sodium azide (NaN₃, 2 equivalents) to the suspension. The use of two equivalents is crucial to both displace the 3-nitro group and to neutralize the displaced nitrite ion, preventing the formation of by-products.[3]

-

Reaction Conditions: Stir the mixture at ambient temperature. The reaction involves the displacement of the nitrite group by the azide, followed by the spontaneous in-situ thermolysis of the resulting ortho-nitroarylazide intermediate, which leads to the formation of the benzofurazan ring.[2][3]

-

Isolation and Purification: Upon completion of the reaction, the product precipitates from the acetic acid solution. Cool the reaction mixture to maximize precipitation.

-

Filtration: Collect the precipitated solid by filtration.

-

Washing: Wash the filtered product with water to remove residual acetic acid and inorganic salts.

-

Drying: Dry the final product under a vacuum to yield high-purity ADNBF. The slight solubility in acetic acid and water may account for minor yield losses.[3]

Quantitative Synthetic Data

| Parameter | Value | Reference |

| Starting Material | 2,3,4,6-Tetranitroaniline | [1] |

| Key Reagents | Sodium Azide, Acetic Acid | [1][4] |

| Isolated Yield | 96% | [1][3] |

| Melting Point | 270 °C | [2] |

| Appearance | Light orange-colored crystals | [4] |

Characterization of ADNBF

A comprehensive characterization of ADNBF is essential to confirm its identity, purity, and structure. The primary methods employed include Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-Ray Diffraction (XRD).

Figure 2: General workflow for ADNBF characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the ADNBF molecule.

Experimental Protocol:

-

Prepare the sample as a KBr (potassium bromide) pellet or as a nujol mull.[5]

-

Acquire the spectrum over a standard range, typically 4000-400 cm⁻¹.[6]

-

Identify the absorption bands corresponding to the functional groups of ADNBF.

Expected Characteristic Data: FT-IR spectra of ADNBF have been reported in the literature.[4] The key absorption bands are summarized below.

| Functional Group | Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3300 - 3500 | Indicates the primary amine group. |

| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of the aromatic ring protons. |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong absorption from the nitro groups. |

| Symmetric NO₂ Stretch | 1340 - 1380 | Strong absorption from the nitro groups. |

| C=C Aromatic Stretch | 1450 - 1600 | Multiple bands for the benzofurazan ring. |

| N-O Stretch (Furazan) | 1200 - 1300 | Characteristic of the furazan ring structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

Experimental Protocol:

-

Dissolve a small amount of ADNBF in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Reference the spectra to a standard, such as tetramethylsilane (TMS).

Expected Characteristic Data: While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the molecular structure and data from analogous compounds. The dinitro substitution pattern significantly influences the electronic environment.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Aromatic H | ~9.0 - 9.5 | Singlet (s) | The single proton on the aromatic ring is expected to be highly deshielded due to the strong electron-withdrawing effects of the two nitro groups and the fused furazan ring. |

| Amine NH₂ | ~8.0 - 9.0 | Broad Singlet (br s) | The chemical shift can vary with concentration and solvent. The protons are exchangeable with D₂O. |

| ¹³C NMR | |||

| C-NO₂ (C5, C7) | 140 - 155 | Singlet | Carbons directly attached to nitro groups are significantly deshielded. |

| C-NH₂ (C4) | 145 - 160 | Singlet | The carbon attached to the amino group. |

| C-H (C6) | 110 - 125 | Singlet | The carbon bearing the single aromatic proton. |

| Bridgehead Carbons | 120 - 150 | Singlets | Carbons at the fusion of the two rings. |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of ADNBF and to study its fragmentation pattern, which further confirms the structure.

Experimental Protocol (Electron Ionization - EI-MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionize the sample using a standard electron beam (typically 70 eV).

-

Analyze the resulting fragments based on their mass-to-charge (m/z) ratio.

Expected Characteristic Data: The molecular formula of ADNBF is C₆H₃N₅O₅.

| Parameter | Value / Description | Notes |

| Molecular Formula | C₆H₃N₅O₅ | |

| Exact Mass | 225.0134 u | Calculated for the most abundant isotopes. |

| Molecular Ion (M⁺) | m/z 225 | The peak corresponding to the intact radical cation. |

| Key Fragments | m/z 195 [M-NO]⁺ | Loss of nitric oxide from the furazan ring. |

| m/z 179 [M-NO₂]⁺ | Loss of a nitro group. | |

| m/z 149 [M-NO₂-NO]⁺ | Subsequent loss of nitric oxide. |

X-Ray Diffraction (XRD)

XRD is a powerful technique used to determine the solid-state crystal structure of ADNBF. It provides precise information on bond lengths, bond angles, and the overall packing of molecules in the crystal lattice. XRD patterns for ADNBF have been reported in the scientific literature, confirming its crystalline nature.[4]

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000034) [hmdb.ca]

- 5. Mass Spectrum (Electron Ionization) (FDB011938) - FooDB [foodb.ca]

- 6. che.hw.ac.uk [che.hw.ac.uk]

Physicochemical Properties of 4-Amino-5,7-dinitrobenzofurazan: A Technical Assessment

Initial Research Findings and Clarification

A comprehensive search of scientific literature and chemical databases for the physicochemical properties of 4-Amino-5,7-dinitrobenzofurazan has yielded no specific data for this compound. The available body of research extensively covers the related and widely studied mono-nitro analogue, 4-amino-7-nitrobenzofurazan (ANBF) , and its halo-precursors, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F).

One related compound, 4-chloro-5,7-dinitrobenzofurazan, has been mentioned in chemical supplier catalogs, suggesting the potential for a dinitrobenzofurazan scaffold. However, detailed experimental data, including synthesis, spectroscopic analysis, and physicochemical properties of the corresponding 4-amino derivative, remains absent from the reviewed literature.

Proposed Alternative: A Guide to 4-Amino-7-nitrobenzofurazan

Given the lack of information on the requested dinitro compound, it is possible that the intended subject of inquiry was the extensively characterized mono-nitro derivative, 4-amino-7-nitrobenzofurazan. This compound is a cornerstone in fluorescence spectroscopy and has significant applications in biological and chemical research.

We propose to provide an in-depth technical guide on the physicochemical properties of 4-amino-7-nitrobenzofurazan and its derivatives. This guide will adhere to all the specified requirements, including:

-

Data Presentation: Summarization of all quantitative data into clearly structured tables for easy comparison.

-

Experimental Protocols: Detailed methodologies for all key experiments cited.

-

Mandatory Visualization: Creation of diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language), adhering to the specified formatting and color contrast rules.

Should you wish to proceed with a detailed analysis of 4-amino-7-nitrobenzofurazan , a comprehensive guide will be prepared, covering its synthesis, spectroscopic properties (UV-Vis, fluorescence, NMR, IR), solubility, stability, and reactivity, along with relevant experimental protocols and visualizations.

An In-depth Technical Guide to 4-Amino-7-nitrobenzofurazan and its Derivatives

A Note on Nomenclature: This guide focuses on the widely studied class of compounds derived from 4-amino-7-nitrobenzofurazan. Initial searches for "4-Amino-5,7-dinitrobenzofurazan" did not yield specific information on a compound with this precise dinitro substitution pattern, suggesting it is either a rare isomer or a misnomer for the more common 7-nitro derivatives. The principles, synthesis, and applications outlined herein are centered on the well-documented 4-amino-7-nitrobenzofurazan core structure.

Discovery and History

The story of 4-amino-7-nitrobenzofurazan derivatives is intrinsically linked to the development of the 7-nitrobenz-2,1,3-oxadiazole (NBD) moiety. First introduced in 1968, the NBD scaffold quickly gained prominence as a versatile fluorescent tag with broad applications in chemistry and biology.[1] The key precursors, 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F), are non-fluorescent themselves but react with primary and secondary amines to yield highly fluorescent products.[2][3] This fluorogenic property has made NBD derivatives invaluable tools for labeling and visualizing biomolecules such as amino acids, proteins, lipids, and sugars.[1][4] Over the decades, a vast library of 4-amino-7-nitrobenzofurazan derivatives has been synthesized, each tailored for specific applications, from analytical chemistry to cellular imaging.[5][6]

Synthesis of 4-Amino-7-nitrobenzofurazan Derivatives

The primary route for synthesizing 4-amino-7-nitrobenzofurazan derivatives is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an NBD halide (NBD-Cl or NBD-F) with a primary or secondary amine.[1][5] The electron-withdrawing nitro group at the 7-position activates the halide at the 4-position for nucleophilic attack by the amine.

The general reaction mechanism involves the amine acting as a nucleophile, attacking the carbon atom bearing the halogen.[5] This proceeds through a transient Meisenheimer complex before the elimination of the halide to form the stable, fluorescent 4-amino-7-nitrobenzofurazan derivative.[7]

Caption: General synthesis pathway for 4-Amino-7-nitrobenzofurazan derivatives.

Quantitative Data for Precursors and Derivatives

The following tables summarize key quantitative data for the common precursor NBD-Cl and representative 4-amino-7-nitrobenzofurazan derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | C₆H₂ClN₃O₃ | 199.55 | 97-99 | Yellow powder |

| Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Solvent |

| NBD-amine adducts (general) | 464 | 512 | Aqueous |

| NBD-F labeled amino acids | 470 | 530 | Not specified |

Note: Spectral properties are highly dependent on the specific amine derivative and the solvent environment.[3][8]

Detailed Experimental Protocols

General Procedure for the Synthesis of 4-Amino-7-nitrobenzofurazan Derivatives:

This protocol is a generalized procedure based on common laboratory practices for the synthesis of NBD-amine derivatives.[6][7]

Materials:

-

4-Chloro-7-nitrobenzofurazan (NBD-Cl) or 4-Fluoro-7-nitrobenzofurazan (NBD-F)

-

Primary or secondary amine of interest

-

Anhydrous acetonitrile, methanol, or dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N)

-

Hydrochloric acid (1 M)

-

Ethyl acetate or DCM for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve or suspend the amine (1.0 mmol) in a suitable solvent (e.g., 20 mL of acetonitrile).

-

Add a base (e.g., 3.0-5.0 mmol of NaHCO₃ or an appropriate amount of triethylamine).

-

In a separate container, dissolve the NBD halide (1.1 mmol) in the same solvent (e.g., 10 mL of acetonitrile).

-

Add the NBD halide solution dropwise to the stirring amine solution at room temperature.

-

Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with 1 M HCl.

-

Extract the product into an organic solvent such as ethyl acetate or DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure 4-amino-7-nitrobenzofurazan derivative.

Characterization:

The synthesized derivatives are typically characterized by various spectroscopic methods, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.[5]

-

Infrared (IR) spectroscopy to identify functional groups.[9]

-

UV-Visible (UV-Vis) spectroscopy to determine the maximum absorption wavelength.

-

Fluorescence spectroscopy to determine the excitation and emission maxima and quantum yield.[7]

Biological Applications and Signaling Pathways

4-Amino-7-nitrobenzofurazan derivatives are widely used as fluorescent probes in biological research due to their sensitivity to the local environment and their ability to be conjugated to a wide range of biomolecules.[8]

Fluorescent Labeling of Biomolecules

The primary application of the NBD core is in the fluorescent labeling of primary and secondary amines in biomolecules.[4] This is particularly useful for:

-

Protein Labeling: NBD-Cl can selectively label the N-terminal amino group of proteins at neutral pH, allowing for the differentiation of acetylated and non-acetylated proteins.[4][10]

-

Amino Acid Analysis: Derivatization of amino acids with NBD-F allows for their sensitive detection in techniques like high-performance liquid chromatography (HPLC).[2]

-

Lipid and Membrane Studies: NBD-labeled lipids are extensively used to study membrane dynamics, lipid trafficking, and protein-lipid interactions.

Caption: Workflow of fluorescent labeling of a biomolecule with NBD-Cl.

Inhibition of Monoamine Oxidase

Interestingly, the precursor NBD-Cl has been shown to be a potent inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[11] This inhibition is competitive and time-dependent, particularly at a higher pH. The proposed mechanism involves the modification of essential lysine residues within the active site of the MAO enzymes.[11] This inhibitory activity is an important consideration for researchers using NBD-Cl in biological systems where MAO activity is relevant.

References

- 1. Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

- 4. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of monoamine oxidase by 7-chloro-4-nitrobenzofurazan - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Amino-5,7-dinitrobenzofurazan: A Comprehensive Technical Guide to its Application as a Fluorescent Probe for Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of thiols, particularly aminothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are of paramount importance in biomedical research and drug development. These molecules play critical roles in maintaining cellular redox homeostasis, and their dysregulation is implicated in numerous pathological conditions. Fluorescent probes offer a sensitive and selective means for their detection. This technical guide focuses on the application of 4-amino-5,7-dinitrobenzofurazan, generated in situ from its precursors, 4-chloro-7-nitrobenzofurazan (NBD-Cl) or 4-fluoro-7-nitrobenzofurazan (NBD-F), as a robust fluorescent probe for thiols. The precursor, NBD-Cl, is a non-fluorescent molecule that upon reaction with thiols, especially aminothiols, yields a highly fluorescent 4-amino-7-nitrobenzofurazan derivative, providing a distinct "turn-on" signal.[1][2] This guide provides a detailed overview of the underlying reaction mechanism, comprehensive quantitative data, and standardized experimental protocols for its use.

Signaling Pathway and Reaction Mechanism

The detection of aminothiols using NBD-Cl or NBD-F is a two-step process. Initially, the thiol group of the analyte undergoes a nucleophilic aromatic substitution (SNA r) reaction with NBD-Cl, displacing the chloride ion to form a sulfur-substituted intermediate (NBD-S-adduct). This intermediate is generally weakly fluorescent.

In the case of aminothiols like cysteine and homocysteine, the proximate amino group then facilitates an intramolecular S-to-N Smiles rearrangement. This rearrangement results in the formation of a stable and highly fluorescent 4-amino-7-nitrobenzofurazan derivative (NBD-N-adduct). This second step is crucial for the high selectivity of the probe for Cys/Hcy over other thiols like glutathione, where this intramolecular rearrangement is not feasible.[1]

References

A Technical Guide to the Spectral Properties of 4-Amino-7-nitrobenzofurazan and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral properties of 4-amino-7-nitrobenzofurazan and its derivatives, compounds widely utilized as fluorescent probes in biological and pharmaceutical research. This document outlines the key photophysical parameters, detailed experimental protocols for their measurement, and a visual representation of their synthesis and application.

Note on Nomenclature: The compound 4-amino-7-nitrobenzofurazan is frequently referred to in scientific literature as a derivative of 7-nitrobenz-2,1,3-oxadiazole (NBD). While the initial query specified 4-Amino-5,7-dinitrobenzofurazan, the vast body of research focuses on the mono-nitro derivative. This guide will therefore focus on the spectral properties of 4-amino-7-nitrobenzofurazan and its analogues.

Core Spectral Properties

Derivatives of 4-amino-7-nitrobenzofurazan are characterized by their sensitivity to the local environment, making them valuable tools for probing molecular interactions. Their fluorescence arises from an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitrobenzofurazan core.

Quantitative Spectral Data

The following table summarizes the key spectral properties for a selection of 4-amino-7-nitrobenzofurazan derivatives in ethanol. These compounds are synthesized by reacting 4-chloro-7-nitrobenzofurazan (NBD-Cl) with various primary amines.

| Compound Name | Amine Substituent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |

| 3a | Aniline | 483 | 545 | Very low | - |

| 3d | 4-amino-TEMPO | 471 | 531 | 0.0016 | 0.13 |

| 3e | α-picolyl | 468 | 526 | 0.0587 | 6.10 |

| 3f | tris(hydroxymethyl)aminomethane | 470 | 531 | 0.0393 | 0.96 |

| 3g | N-methylhydroxylamine | 457 | 524 | 0.0298 | 1.86 |

Data sourced from Bem et al., ARKIVOC 2007 (xiii) 87-104.

In aqueous solutions, NBD-amine adducts typically exhibit an excitation maximum around 464 nm and an emission maximum around 512 nm.[1] The fluorescence intensity of these adducts is known to decrease significantly in aqueous environments.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 4-amino-7-nitrobenzofurazan derivatives and the measurement of their spectral properties.

Synthesis of 4-Amino-7-nitrobenzofurazan Derivatives

This protocol describes a general method for the nucleophilic substitution reaction between 4-chloro-7-nitrobenzofurazan (NBD-Cl) and a primary amine.

Materials:

-

4-chloro-7-nitrobenzofurazan (NBD-Cl)

-

Primary amine of interest

-

Acetonitrile or a suitable organic solvent

-

Sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the primary amine (1 mmol) in 20 mL of acetonitrile.

-

Add sodium bicarbonate (5 mmol) to the solution.

-

In a separate flask, dissolve NBD-Cl (1.1 mmol) in 10 mL of acetonitrile.

-

Add the NBD-Cl solution to the amine solution and stir the mixture at room temperature overnight.

-

After the reaction is complete, acidify the mixture with 1 M HCl.

-

Extract the product into dichloromethane.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under vacuum.

-

Purify the crude product by silica gel column chromatography to obtain the pure 4-amino-7-nitrobenzofurazan derivative.[2]

Measurement of Absorbance Spectrum

This protocol outlines the steps to determine the absorption spectrum and the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

Equipment:

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Solvent for dissolving the sample (e.g., ethanol)

Procedure:

-

Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.

-

Prepare a stock solution of the 4-amino-7-nitrobenzofurazan derivative in the desired solvent.

-

Prepare a series of dilutions from the stock solution. The absorbance at λmax should ideally be between 0.1 and 1.0.

-

Fill a cuvette with the pure solvent to serve as a blank.

-

Place the blank cuvette in the spectrophotometer and zero the instrument.

-

Replace the blank with the cuvette containing the sample solution.

-

Scan a range of wavelengths (e.g., 300-600 nm) to obtain the full absorbance spectrum.

-

Identify the wavelength at which the absorbance is highest. This is the λmax.

-

To determine the molar extinction coefficient (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Emission Spectrum

This protocol describes how to measure the fluorescence emission spectrum using a spectrofluorometer.

Equipment:

-

Spectrofluorometer

-

Fluorescence cuvette (1 cm path length)

-

Solvent for dissolving the sample

Procedure:

-

Prepare a dilute solution of the sample in the chosen solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Fill a fluorescence cuvette with the sample solution.

-

Place the cuvette in the sample holder of the spectrofluorometer.

-

Set the excitation wavelength (λex), typically at or near the λmax obtained from the absorbance spectrum.

-

Scan a range of emission wavelengths, starting from about 10-20 nm above the excitation wavelength to a point where the fluorescence intensity returns to the baseline.

-

The resulting spectrum will show the fluorescence intensity as a function of wavelength, with the peak of the spectrum representing the wavelength of maximum emission (λem).

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Equipment and Materials:

-

Spectrofluorometer and UV-Vis spectrophotometer

-

Fluorescence and absorbance cuvettes

-

Sample of interest

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.55)

-

Solvent

Procedure:

-

Prepare a series of solutions of both the sample and the standard of varying, low concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope (gradient, Grad) of the linear fit for both plots.

-

Calculate the quantum yield of the sample (ΦS) using the following equation:

ΦS = ΦR * (GradS / GradR) * (nS² / nR²)

where ΦR is the quantum yield of the reference, GradS and GradR are the gradients of the plots for the sample and reference, and nS and nR are the refractive indices of the respective solvents.[3]

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Equipment:

-

TCSPC system, including a pulsed light source (e.g., laser diode or LED), a fast single-photon detector, and timing electronics.

-

Fluorescence cuvette

Procedure:

-

Prepare a dilute solution of the fluorescent sample.

-

The sample is excited by a high-repetition-rate pulsed light source.

-

The detector measures the arrival time of individual fluorescence photons relative to the excitation pulse.

-

This process is repeated for a large number of excitation pulses, and the time differences are plotted as a histogram.

-

The resulting histogram represents the fluorescence decay curve.

-

This decay curve is then fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s).

Visualizations

Synthesis and Application Workflow

The following diagram illustrates the general workflow for the synthesis of a 4-amino-7-nitrobenzofurazan derivative and its subsequent use as a fluorescent label for a target molecule, such as a protein.

Caption: Workflow for the synthesis of a 4-amino-7-nitrobenzofurazan derivative and its use in fluorescent labeling.

References

An In-depth Technical Guide to Dinitrobenzofurazan-Based Probes for the Detection of Hydrogen Sulfide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and extensive research literature on the specific compound "4-amino-5,7-dinitrobenzofurazan" for the detection of hydrogen sulfide (H₂S) is limited. This guide, therefore, provides a comprehensive overview of the closely related and well-documented dinitrobenzofurazan and 7-nitrobenzofurazan (NBD) derivatives as fluorescent probes for H₂S detection. The principles, experimental protocols, and reaction mechanisms detailed herein are based on analogous compounds and are expected to be largely applicable to this compound.

Introduction

Hydrogen sulfide (H₂S) has emerged as a critical endogenous signaling molecule, playing a vital role in various physiological and pathological processes. Consequently, the development of sensitive and selective methods for its detection is of paramount importance in biomedical research and drug development. Nitrobenzofurazan (NBD) derivatives have gained significant attention as fluorogenic probes for H₂S due to their favorable photophysical properties and reactivity. The reaction of H₂S with NBD-based probes typically leads to a significant change in their fluorescence emission, enabling the quantification of H₂S levels in various biological matrices. This guide focuses on the application of dinitrobenzofurazan derivatives for H₂S detection, providing key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and experimental processes.

Quantitative Data Presentation

The performance of various NBD-based fluorescent probes for hydrogen sulfide detection is summarized in the table below. This data has been compiled from various studies and provides a comparative overview of their key analytical parameters.

| Probe Name/Derivative | Limit of Detection (LOD) | Linear Range | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |

| Methylene blue-based 7-nitro-1,2,3-benzoxadiazole | 0.43 μM | 0–50.0 μM | Not Specified | 684 nm | [1][2] |

| NBD-Thioether Probes | 190 nM (in buffer) | Not Specified | Not Specified | 534 nm | [3] |

| NBD-F for amino acid analysis | 8-9% change observable | Not Specified | 488 nm | Not Specified | [4] |

| 4-Chloro-5,7-dinitrobenzofurazan (for amines) | 0.01 mg/m³ (for hydrazine) | Not Specified | Not Specified | 500-560 nm | [5] |

Experimental Protocols

The following sections detail the generalized experimental protocols for the synthesis of a dinitrobenzofurazan-based probe and its application in hydrogen sulfide detection. These protocols are based on established methods for similar NBD derivatives.

Synthesis of a Generic this compound Probe

This protocol describes a plausible synthesis route starting from a commercially available precursor, 4-chloro-5,7-dinitrobenzofurazan.

Materials:

-

4-chloro-5,7-dinitrobenzofurazan

-

Ammonia solution (28-30%) or appropriate amine precursor

-

Ethanol or other suitable solvent

-

Sodium bicarbonate (if starting with an amine salt)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography elution

Procedure:

-

Dissolve 1 mmol of 4-chloro-5,7-dinitrobenzofurazan in 20 mL of ethanol in a round-bottom flask.

-

Add 5-10 equivalents of the ammonia solution or the desired amine to the flask. If using an amine salt, add 3 equivalents of sodium bicarbonate.

-

Stir the reaction mixture at room temperature or under gentle heating (e.g., 50 °C) for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Resuspend the residue in a minimal amount of dichloromethane or the eluent mixture.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to obtain the purified this compound derivative.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Hydrogen Sulfide Detection

This protocol outlines the general steps for using a dinitrobenzofurazan-based probe for the fluorometric detection of H₂S in a buffer solution.

Materials:

-

Stock solution of the this compound probe (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium hydrosulfide (NaHS) as a source of H₂S

-

Fluorescence spectrophotometer

-

96-well microplate (optional, for high-throughput measurements)

Procedure:

-

Prepare a fresh stock solution of NaHS (e.g., 10 mM) in deoxygenated PBS. The concentration should be verified using a standard method.

-

Prepare a working solution of the dinitrobenzofurazan probe by diluting the stock solution in PBS to the desired final concentration (e.g., 10 μM).

-

Prepare a series of H₂S standard solutions by serially diluting the NaHS stock solution in PBS.

-

In a cuvette or a 96-well plate, add the probe solution.

-

Add varying concentrations of the H₂S standard solutions to the probe solution. A control sample with only the probe and buffer should be included.

-

Incubate the mixture at a controlled temperature (e.g., 37 °C) for a specific period (e.g., 30 minutes) to allow the reaction to complete.

-

Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.

-

Plot the fluorescence intensity as a function of the H₂S concentration to generate a calibration curve.

-

The concentration of H₂S in unknown samples can be determined by measuring their fluorescence response and interpolating from the calibration curve.

Visualization of Pathways and Workflows

Reaction Mechanism

The detection of hydrogen sulfide by NBD-based probes generally proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro groups on the benzofurazan ring make the aromatic ring highly electron-deficient and susceptible to nucleophilic attack by the hydrosulfide anion (HS⁻).

Caption: Reaction of this compound with H₂S.

Experimental Workflow

The following diagram illustrates a typical workflow for the detection of H₂S in a biological sample using a dinitrobenzofurazan-based fluorescent probe.

Caption: Workflow for H₂S detection using a fluorescent probe.

Logical Relationship in Probe Design

The design of effective fluorescent probes for H₂S is based on a clear logical relationship between the analyte, the probe's reactive site, and the resulting fluorescent signal.

Caption: Logical design of a turn-on fluorescent H₂S probe.

References

- 1. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of Selective Colorimetric Probes for Hydrogen Sulfide Based on Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Biological Applications of 4-Amino-5,7-dinitrobenzofurazan: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5,7-dinitrobenzofurazan (ADBF) and its derivatives, commonly known as nitrobenzofurazan (NBD) compounds, represent a versatile class of molecules with significant applications in biological research and drug development. Structurally characterized by a benzofurazan ring system substituted with amino and nitro groups, these compounds exhibit unique fluorescent properties and potent biological activities. This technical guide provides a comprehensive overview of the synthesis, biological mechanisms, and experimental applications of ADBF derivatives, with a focus on their utility as fluorescent probes, enzyme inhibitors, and anticancer agents.

Core Biological Applications

The primary biological applications of ADBF derivatives stem from their reactivity and fluorescent nature. The most widely used precursors, 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F), readily react with primary and secondary amines and thiols to form stable, highly fluorescent adducts. This property makes them invaluable reagents for the sensitive detection and quantification of a wide range of biomolecules.

Beyond their role as labeling agents, specific ADBF derivatives have been shown to exhibit potent biological effects, including the inhibition of key enzymes and the induction of apoptosis in cancer cells. These activities have positioned them as promising candidates for therapeutic development.

Data Presentation: Quantitative Properties of ADBF Derivatives

The utility of ADBF derivatives in biological assays is underscored by their quantifiable fluorescent and inhibitory properties. The following tables summarize key quantitative data for various NBD compounds.

Table 1: Fluorescent Properties of Selected NBD-Amino Acid Derivatives

| NBD-Amino Acid Derivative | Excitation Wavelength (λex) | Emission Wavelength (λem) | Detection Limit (fmol) | Reference |

| NBD-Aspartate | 470 nm | 540 nm | 2.8 - 20 | [1] |

| NBD-Glutamate | 470 nm | 540 nm | 2.8 - 20 | [1] |

| NBD-Glycine | 470 nm | 540 nm | 2.8 - 20 | [1] |

| NBD-Taurine | 470 nm | 540 nm | 2.8 - 20 | [1] |

| NBD-GABA | 470 nm | 540 nm | 2.8 - 20 | [1] |

| NBD-amine adducts (general) | 464 nm | 512 nm (in aqueous solution) | Not specified | [2] |

Table 2: Enzyme Inhibition by ADBF Derivatives

| Inhibitor | Target Enzyme | IC50 Value | Inhibition Type | Reference |

| NBD-Cl | Glutathione S-transferase (GST) | Varies with GST isoform | Suicide inhibitor | [3] |

| NBDHEX | Glutathione S-transferase (GST) | Submicromolar | Suicide inhibitor | Not specified |

| NBD-Cl | F1F0 ATP synthase | Potent inhibition | Covalent modification | Not specified |

| Acridine orange (related dye) | Monoamine Oxidase-A (MAO-A) | 0.017 µM | Competitive, Reversible | Not specified |

| Oxazine 170 (related dye) | Monoamine Oxidase-B (MAO-B) | 0.0065 µM | Competitive, Reversible | Not specified |

| Darrow red (related dye) | MAO-A / MAO-B | 0.059 µM / 0.065 µM | Non-specific | Not specified |

Signaling Pathways and Mechanisms of Action

ADBF derivatives exert their biological effects through various mechanisms, including the modulation of key signaling pathways implicated in cell survival and death.

Induction of Apoptosis via JNK Signaling Pathway

Certain NBD derivatives, such as 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), have been shown to induce apoptosis in cancer cells by targeting the Glutathione S-transferase P1-1 (GSTP1-1)–c-Jun N-terminal kinase (JNK) complex. Under normal conditions, GSTP1-1 sequesters and inactivates JNK. NBDHEX acts as a suicide inhibitor of GST, leading to the dissociation of the GSTP1-1-JNK complex. The released and activated JNK then translocates to the mitochondria, where it triggers the intrinsic apoptotic pathway.

ROS-Mediated EGFR Signaling Activation

Some lipophilic NBD compounds can rapidly cross the plasma membrane and induce the production of reactive oxygen species (ROS) through the action of cytoplasmic superoxide dismutase 1 (SOD1). The generated hydrogen peroxide (H₂O₂) can then inactivate protein tyrosine phosphatase 1B (PTP-1B), a negative regulator of the Epidermal Growth Factor Receptor (EGFR). This leads to the hyperphosphorylation and activation of EGFR, triggering downstream signaling pathways that can influence cell proliferation and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments involving ADBF derivatives.

Protocol 1: HPLC Analysis of Amino Acids using NBD-F

This protocol describes the pre-column derivatization of amino acids with NBD-F for their quantification by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][4]

Materials:

-

NBD-F (4-fluoro-7-nitrobenzofurazan) solution (10 mM in acetonitrile)

-

Borate buffer (200 mM, pH 9.5)

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Internal standard solution (e.g., 375 nM ε-amino-n-caproic acid in water)

-

Amino acid standards and samples

-

HPLC system with a fluorescence detector (λex = 470 nm, λem = 540 nm) and a C18 column

Procedure:

-

Sample Preparation:

-

For standard solutions, prepare a mixture of amino acids at known concentrations.

-

For biological samples (e.g., plasma), deproteinize the sample by adding methanol and acetonitrile, followed by centrifugation.

-

-

Derivatization:

-

In a microcentrifuge tube, mix 25 µL of the amino acid solution (standard or sample), 20 µL of the internal standard solution, 25 µL of borate buffer (pH 9.5), and 30 µL of NBD-F solution.

-

Incubate the mixture at room temperature for 40 minutes in the dark.[1]

-

-

HPLC Analysis:

-

Inject an appropriate volume of the derivatized sample onto the HPLC system.

-

Separate the NBD-amino acid derivatives using a suitable gradient of acetonitrile in an aqueous buffer on a C18 column.

-

Detect the fluorescent derivatives using the fluorescence detector set at an excitation wavelength of 470 nm and an emission wavelength of 540 nm.[1]

-

-

Quantification:

-

Identify and quantify the amino acids based on their retention times and peak areas relative to the internal standard.

-

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in cells treated with ADBF derivatives.[5]

Materials:

-

Cell culture medium and supplements

-

Cells of interest

-

ADBF derivative for treatment

-

DCFH-DA (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorometer or fluorescence microscope (λex ≈ 490 nm, λem ≈ 520 nm)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a suitable culture plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of the ADBF derivative for the specified duration. Include appropriate vehicle controls.

-

-

Loading with DCFH-DA:

-

Remove the treatment medium and wash the cells once with warm PBS or HBSS.

-

Incubate the cells with 10 µM DCFH-DA in PBS or HBSS for 30-45 minutes at 37°C in the dark.[5]

-

-

Measurement of Fluorescence:

-

After incubation, wash the cells twice with PBS or HBSS to remove excess probe.

-

Measure the fluorescence intensity using a fluorometer or capture images using a fluorescence microscope with appropriate filter sets (e.g., FITC channel).

-

-

Data Analysis:

-

Quantify the fluorescence intensity and normalize it to the cell number or protein concentration. Compare the ROS levels in treated cells to those in control cells.

-

Protocol 3: Caspase-3 Activity Assay

This protocol outlines a fluorometric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with ADBF derivatives.[6][7]

Materials:

-

Cell culture medium and supplements

-

Cells of interest

-

ADBF derivative for treatment

-

Cell lysis buffer

-

Assay buffer (containing DTT)

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Fluorometer (λex ≈ 380 nm, λem ≈ 440 nm)

Procedure:

-

Cell Culture and Treatment:

-

Culture and treat the cells with the ADBF derivative as described in Protocol 2.

-

-

Cell Lysis:

-

Harvest the cells and lyse them using a suitable cell lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Caspase-3 Assay:

-

In a 96-well black plate, add a specific amount of protein lysate to each well.

-

Prepare a reaction mixture containing the assay buffer and the caspase-3 substrate.

-

Add the reaction mixture to each well to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[6]

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorometer with excitation at approximately 380 nm and emission at approximately 440 nm.

-

-

Data Analysis:

-

Calculate the caspase-3 activity based on the fluorescence signal and normalize it to the protein concentration.

-

Protocol 4: Western Blot Analysis of Apoptotic Proteins

This protocol details the detection of key apoptotic proteins (e.g., Bcl-2 family members, cleaved caspases) by Western blotting in cells treated with ADBF derivatives.[8][9]

Materials:

-

Cell culture medium and supplements

-

Cells of interest

-

ADBF derivative for treatment

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptotic proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with the ADBF derivative, then lyse the cells in RIPA buffer.

-

Quantify the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Signal Detection and Analysis:

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and analyze the band intensities. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound and its derivatives are a powerful class of molecules with diverse and significant applications in biological and pharmaceutical research. Their utility as fluorescent probes enables the sensitive detection and quantification of a wide array of biomolecules. Furthermore, their demonstrated ability to inhibit key enzymes and induce apoptosis in cancer cells highlights their potential as therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective utilization of these compounds in the laboratory and to spur further research into their promising biological applications.

References

- 1. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nitrobenzoxadiazole-based GSTP1-1 inhibitors containing the full peptidyl moiety of (pseudo)glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]

- 5. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]

- 9. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]

4-Amino-5,7-dinitrobenzofurazan derivatives and their properties

An In-depth Technical Guide to 4-Amino-7-nitrobenzofurazan Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofurazan, or 2,1,3-benzoxadiazole, scaffold is a cornerstone in the development of fluorescent probes and biologically active molecules. This guide focuses on a specific, highly significant class of these compounds: 4-amino-7-nitrobenzofurazan derivatives . While the specific query mentioned "5,7-dinitrobenzofurazan," the vast body of scientific literature is centered on the mono-nitro derivatives, which are renowned for their utility and versatility. These compounds are most commonly synthesized from 4-halo-7-nitrobenzofurazan precursors, namely 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F).

These precursors are themselves non-fluorescent but react readily with primary and secondary amines to yield intensely fluorescent adducts.[1][2] This "pro-fluorescent" property makes them exceptional reagents for labeling and detecting amino-containing molecules like amino acids, peptides, and proteins in complex biological matrices.[1][3] Beyond their analytical applications, various derivatives have demonstrated a range of biological activities, including antileukemic, immunosuppressive, and antitumor effects, making them a subject of interest in medicinal chemistry.[4][5] This document provides a comprehensive overview of their synthesis, properties, and key experimental methodologies.

Synthesis of 4-Amino-7-nitrobenzofurazan Derivatives

The principal method for synthesizing these derivatives is through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the halogen atom at the C4 position of the benzofurazan ring is displaced by the nucleophilic amino group of a target molecule.

The reaction typically involves stirring the NBD halide (NBD-Cl or NBD-F) with the desired primary or secondary amine in a suitable solvent.[4][6] A base, such as sodium bicarbonate or triethylamine, is often added to neutralize the hydrogen halide formed during the reaction.[4] Studies have shown that NBD-F is more reactive and generally provides significantly higher yields compared to NBD-Cl, especially for sterically hindered amines or those with competing hydroxyl groups.[7]

Caption: General workflow for the synthesis of 4-amino-7-nitrobenzofurazan derivatives.

Properties and Applications

Fluorescent and Spectroscopic Properties

The hallmark of 4-amino-7-nitrobenzofurazan derivatives is their strong fluorescence, which is highly dependent on the solvent environment.[1] The NBD-amine adducts typically exhibit excitation maxima in the blue region of the spectrum and emission maxima in the green region. This property is widely exploited in bioanalytical chemistry for the sensitive quantification of biomolecules.[4][8]

| Property | Wavelength Range (nm) | Reference(s) |

| Excitation Maximum (λex) | 464 - 470 | [1][2][9] |

| Emission Maximum (λem) | 512 - 540 | [1][2][9] |

| Table 1: General Spectroscopic Properties of NBD-Amine Adducts in Solution. |

Biological Activity

Derivatives of this class have been investigated for a variety of therapeutic applications. Early studies identified potential antileukemic and immunosuppressive activities.[4] More recently, research has explored their use as antioxidant and antitumor agents. For example, two novel derivatives, NBDH (4-hydrazinyl-7-nitrobenz-[2,1,3-d]-oxadiazole) and NBD-PD (N1-(7-nitrobenzo[c][3][7][10]-oxadiazol-4-yl)benzene-1,2-diamine), when grafted onto mesoporous silica, demonstrated a selective antiproliferative effect on human B16 melanoma cells.[5] The viability of 3D melanoma spheroids was reduced by 40% after treatment with these materials at a concentration of 500 µg/mL.[5]

Analytical Chemistry Applications

NBD-F and NBD-Cl are premier derivatizing reagents for high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).[4][9] By converting non-fluorescent primary and secondary amines into highly fluorescent NBD adducts, detection limits can be pushed into the femtomole range.[2][11] This technique is routinely used for the analysis of amino acid neurotransmitters in microdialysis samples, providing a powerful tool for neuroscientists.[10]

Experimental Protocols

Protocol 1: General Synthesis of 4-Amino-7-nitrobenzofurazan Derivatives

This protocol provides a general procedure for the synthesis of a representative NBD derivative.

-

Dissolution: Dissolve the amine-containing compound (1 mmol) in a suitable solvent (e.g., 20 mL of acetonitrile or dichloromethane).[6]

-

Base Addition: Add a base (e.g., 5 mmol of sodium bicarbonate or 0.2 mL of triethylamine).[6]

-

Reagent Addition: Add a solution of NBD-Cl or NBD-F (1.1 mmol) dissolved in 10 mL of the same solvent.[6]

-

Reaction: Stir the mixture at room temperature. Reaction times can vary from a few hours to overnight.[6][7]

-

Workup: If necessary, acidify the mixture with 1 M HCl and extract the product into an organic solvent like dichloromethane.[6]

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under vacuum. The crude product can be purified by column chromatography on silica gel.[6]

| Amine Reactant | Solvent | Base | Yield (%) | Reference(s) |

| 4-amino-TEMPO | Acetonitrile | Sodium Bicarbonate | 65 | [6] |

| Furfurylamine | Acetonitrile | Sodium Bicarbonate | 72 | [6] |

| 1-Aminoadamantane | Dichloromethane | Triethylamine | 80 | [6] |

| 2-Amino-D-glucose (with NBD-F) | DMF | Triethylamine | 75 | [7] |

| Table 2: Summary of Synthesis Conditions for Selected NBD Derivatives. |

Protocol 2: Derivatization of Amino Acids for HPLC-Fluorescence Detection

This protocol outlines the pre-column derivatization of amino acids using NBD-F for analytical quantification.

-

Sample Preparation: Prepare a standard solution of amino acids or an extracted biological sample (e.g., protein hydrolysate, microdialysate).

-

Buffer Addition: In a microcentrifuge tube, mix 100 µL of the amino acid sample with 175 µL of a borate buffer (pH 9.5).[3][11]

-

Reagent Solution: Add 25 µL of a 0.1 M NBD-F stock solution (dissolved in acetonitrile).[3]

-

Reaction Incubation: Mix the solution thoroughly and incubate in a water bath at 60°C for 7 minutes, protected from light.[3] Alternatively, for some applications, the reaction can proceed for 40 minutes at room temperature.[11]

-

Quenching/Dilution: Cool the reaction mixture to room temperature.

-

Injection: Inject an aliquot (e.g., 10 µL) of the final solution into the HPLC system equipped with a fluorescence detector (λex ≈ 470 nm, λem ≈ 540 nm).[3][11]

Caption: Analytical workflow for amino acid analysis using NBD-F derivatization.

Conclusion

4-Amino-7-nitrobenzofurazan derivatives represent a robust and versatile class of compounds with significant impact in both analytical and biological sciences. Their straightforward synthesis and unique fluorogenic properties have established them as indispensable tools for the sensitive detection of amines. Furthermore, ongoing research into their biological activities, including promising antitumor effects, highlights their potential in drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals seeking to explore and harness the capabilities of these remarkable molecules.

References

- 1. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 2. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Reactivity of 4-Amino-7-nitrobenzofurazan: A Theoretical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-7-nitrobenzofurazan and its derivatives are a class of compounds that have garnered significant interest in the fields of biochemistry and analytical chemistry due to their fluorescent properties.[1] Their utility as fluorescent labels for biomolecules such as amino acids and proteins is well-established.[2] The core of their functionality lies in the reactivity of the benzofurazan ring, which is highly susceptible to nucleophilic aromatic substitution (SNAr). This guide delves into the theoretical studies that elucidate the reactivity of the 4-amino-7-nitrobenzofurazan scaffold, providing a comprehensive overview of the underlying reaction mechanisms and energetics. While the topic specifies "4-Amino-5,7-dinitrobenzofurazan," the available scientific literature predominantly focuses on derivatives of "4-amino-7-nitrobenzofurazan." This document will proceed with the analysis of the latter, which is the basis of extensive research, assuming it to be the compound of interest.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway governing the reactivity of 4-substituted-7-nitrobenzofurazans is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is initiated by the nucleophilic attack of an amine on the electron-deficient aromatic ring, typically at the carbon atom bearing a leaving group (e.g., a halogen). This attack leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3] The reaction is completed by the departure of the leaving group, restoring the aromaticity of the ring and yielding the substituted product.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of this reaction. These studies confirm a two-step mechanism involving the formation of a Meisenheimer intermediate.[4] The initial nucleophilic attack is generally the rate-limiting step of the reaction.[4]

Computational Workflow for Reactivity Analysis

Theoretical investigations into the reactivity of 4-amino-7-nitrobenzofurazan derivatives typically follow a structured computational workflow. This process begins with the optimization of the ground state geometries of the reactants, intermediates, transition states, and products. Subsequent frequency calculations are performed to confirm the nature of the stationary points (minima for stable species and first-order saddle points for transition states) and to obtain zero-point vibrational energies. Finally, single-point energy calculations at a higher level of theory are often carried out to refine the electronic energies.

Quantitative Reactivity Data

Computational studies provide valuable quantitative data that allows for a detailed understanding of the reaction energetics. The following table summarizes the thermodynamic and kinetic parameters for the reaction of 4-(4-nitro)phenoxy-7-nitrobenzofurazan with aniline in acetonitrile, as calculated using DFT at the M06-2X/6-31+G(d,p) level of theory.[4]

| Parameter | Transition State 1 (TS1) | Transition State 2 (TS2) | Product Complex |

| ΔG⁰ (kcal/mol) | 49.75 | 28.14 | -15.8 |

| ΔH⁰ (kcal/mol) | 35.65 | 16.10 | -15.92 |

| ΔS⁰ (cal/mol·K) | -47.31 | -40.40 | -2.48 |

Table 1: Calculated Thermodynamic and Kinetic Parameters for the reaction of a 4-substituted-7-nitrobenzofurazan with aniline.[4]

The data clearly indicates that the first transition state (TS1), corresponding to the nucleophilic attack, has a significantly higher Gibbs free energy of activation (ΔG⁰) compared to the second transition state (TS2), which is associated with the departure of the leaving group. This confirms that the formation of the Meisenheimer complex is the rate-determining step of the reaction.

Experimental and Computational Protocols

Computational Methodology

The theoretical calculations for the SNAr reaction of 4-(4-nitro)phenoxy-7-nitrobenzofurazan with aniline were performed using the following protocol[4]:

-

Software: The specific software used for the DFT calculations is not explicitly stated in the provided search result, but Gaussian is a commonly used program for such studies.

-

Method: Density Functional Theory (DFT) was employed.

-

Functional: The M06-2X hybrid functional was used for all calculations.

-

Basis Set: The 6-31+G(d,p) basis set was applied to all atoms.

-

Solvation Model: The effect of the acetonitrile solvent was included using a continuum solvation model.

-

Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products were fully optimized.

-

Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to characterize the nature of the stationary points and to compute thermodynamic properties. Transition states were identified by the presence of a single imaginary frequency.

Synthesis of 4-Amino-7-nitrobenzofurazan Derivatives

The synthesis of 4-amino-7-nitrobenzofurazan derivatives is typically achieved through the reaction of 4-chloro-7-nitrobenzofurazan (NBD-Cl) or 4-fluoro-7-nitrobenzofurazan (NBD-F) with a primary or secondary amine.[1]

A general experimental protocol is as follows:

-

Reactants: 4-halo-7-nitrobenzofurazan (1 equivalent) and the desired amine (1-2 equivalents) are used.

-

Solvent: A polar aprotic solvent such as acetonitrile, methanol, or ethanol is commonly employed.

-

Base: A mild base, such as sodium bicarbonate or triethylamine, is often added to neutralize the acid generated during the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight.

-

Workup and Purification: The reaction mixture is worked up by adding water and extracting the product with an organic solvent. The product is then purified using techniques such as column chromatography or recrystallization.

Conclusion

Theoretical studies, particularly those based on Density Functional Theory, have provided significant insights into the reactivity of the 4-amino-7-nitrobenzofurazan scaffold. The SNAr mechanism, proceeding through a Meisenheimer intermediate, is well-established as the primary reaction pathway. Computational chemistry has not only corroborated experimental findings but has also provided quantitative data on the energetics of the reaction, pinpointing the rate-determining step and offering a molecular-level understanding of the factors governing reactivity. This knowledge is invaluable for the rational design of novel fluorescent probes and other functional molecules based on the 4-amino-7-nitrobenzofurazan core, with wide-ranging applications in scientific research and drug development.

References

Methodological & Application

Application Notes and Protocols for Cellular Imaging with 4-Amino-7-nitrobenzofurazan Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the use of fluorogenic probes, specifically 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F), in live cell imaging. These reagents are precursors that, upon reaction with intracellular primary and secondary amines or thiols, form the fluorescent product 4-amino-7-nitrobenzofurazan. This reaction allows for the visualization and potential quantification of important biomolecules such as amino acids, peptides, proteins, and glutathione (GSH) within living cells. The resulting fluorescent adducts exhibit a distinct green fluorescence, making them valuable tools for cellular biology and drug development research.

Initially non-fluorescent, NBD-Cl and NBD-F offer a significant advantage for live-cell imaging by minimizing background fluorescence until they react with their target molecules. The fluorescence of the resulting 4-amino-7-nitrobenzofurazan derivative is highly sensitive to the local environment, providing potential insights into the polarity of the surrounding milieu.

Principle of Detection

The detection mechanism relies on a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 7-position of the benzofurazan ring activates the halogen at the 4-position for nucleophilic attack by amine or thiol groups present in biomolecules. This reaction results in the formation of a stable, fluorescent 4-amino-7-nitrobenzofurazan adduct. NBD-F is generally more reactive than NBD-Cl.

Data Presentation

The following tables summarize the key quantitative data for NBD-Cl and its fluorescent adducts.

Table 1: Physicochemical and Spectral Properties of NBD-Cl

| Property | Value |

| Molecular Formula | C₆H₂ClN₃O₃ |

| Molecular Weight | 199.55 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in DMSO, DMF, chloroform, and acetonitrile |

| Excitation Maximum (unreacted) | ~340 nm |

| Emission Maximum (unreacted) | Non-fluorescent |

Table 2: Spectral Properties of 4-Amino-7-nitrobenzofurazan Adducts

| Adduct Type | Excitation Maximum (λex) | Emission Maximum (λem) | Solvent/Environment |

| NBD-amine adduct | ~464 nm | ~512 nm | Aqueous solutions[1] |

| NBD-thiol adduct | ~430 nm | ~520 nm | Tris buffer (pH 7.0)[2] |

Note: The fluorescence spectra of NBD-amine adducts are highly sensitive to the environment; fluorescence intensity is significantly lower in aqueous solutions compared to hydrophobic environments.

Experimental Protocols

This section provides a detailed protocol for the use of NBD-Cl as a representative reagent for imaging intracellular thiols, such as glutathione (GSH), in live mammalian cells.

Materials

-

4-chloro-7-nitrobenzofurazan (NBD-Cl)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Adherent mammalian cells (e.g., HeLa, A549)

-

Glass-bottom imaging dishes or multi-well plates

-

Fluorescence microscope with appropriate filter sets (e.g., for GFP or FITC)

Reagent Preparation

-

NBD-Cl Stock Solution (10 mM): Dissolve 1.99 mg of NBD-Cl in 1 mL of anhydrous DMSO. Vortex to ensure complete dissolution. Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

NBD-Cl Working Solution (10-50 µM): On the day of the experiment, dilute the 10 mM stock solution in pre-warmed, serum-free cell culture medium or PBS to the desired final concentration. A final concentration of 10 µM is a good starting point for optimization.[2]

Cell Preparation and Staining

-

Cell Seeding: Seed adherent cells onto glass-bottom imaging dishes or plates 24-48 hours prior to the experiment. Culture the cells until they reach 60-80% confluency.

-

Cell Washing: Before staining, gently wash the cells twice with pre-warmed PBS (pH 7.4) to remove any residual serum and media components.

-

Staining: Remove the PBS and add the freshly prepared NBD-Cl working solution to the cells.

-

Incubation: Incubate the cells at 37°C in a humidified CO₂ incubator for 30-90 minutes.[2] The optimal incubation time may vary depending on the cell type and experimental conditions and should be determined empirically.

-

Washing: After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS or live-cell imaging medium to remove any unreacted probe.

-

Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. The cells are now ready for imaging.

Fluorescence Microscopy

-

Microscope Setup: Use a fluorescence microscope equipped with a camera and appropriate filter sets for green fluorescence (e.g., excitation filter ~470/40 nm, emission filter ~525/50 nm).

-

Image Acquisition: Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching. Use appropriate exposure times to obtain a good signal-to-noise ratio.

-

Controls:

-

Unstained Control: Image unstained cells to determine the level of autofluorescence.

-

Positive Control (Optional): To confirm that the probe is detecting thiols, cells can be pre-treated with a thiol-enhancing agent like N-acetylcysteine.

-

Negative Control (Optional): To deplete intracellular thiols, cells can be pre-treated with a thiol-depleting agent such as N-ethylmaleimide (NEM).[2]

-

Mandatory Visualizations

Signaling Pathway and Reaction Mechanism

The following diagram illustrates the reaction of NBD-Cl with intracellular thiols and amines to produce a fluorescent adduct.

Caption: Reaction of NBD-Cl with intracellular amines or thiols.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for live-cell imaging with NBD-Cl.

Caption: Experimental workflow for live-cell imaging with NBD-Cl.

References

Application Notes and Protocols for Quantifying Plasma Thiols using 4-Amino-5,7-dinitrobenzofurazan (ABD-F)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low molecular weight thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are critical components of the cellular antioxidant defense system and play a vital role in numerous physiological and pathological processes. Their quantification in plasma is a key aspect of clinical and biomedical research, providing insights into oxidative stress, disease progression, and the efficacy of therapeutic interventions. The 4-Amino-5,7-dinitrobenzofurazan (ABD-F) assay is a highly sensitive and specific method for the quantification of thiols. ABD-F is a fluorogenic reagent that selectively reacts with the sulfhydryl group of thiols to form a highly fluorescent adduct, which can then be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[1][2] This document provides detailed application notes and protocols for the determination of thiols in plasma using the ABD-F assay.

Principle of the Assay

The ABD-F assay is based on a two-step process:

-

Reduction of Disulfides: In plasma, thiols exist in both reduced (free thiol) and oxidized (disulfide) forms. To measure the total thiol concentration, disulfide bonds are first reduced to their corresponding thiols using a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or tri-n-butylphosphine (TBP).[1][3]

-

Derivatization with ABD-F: The free thiols then react with ABD-F in a nucleophilic aromatic substitution reaction. The thiol group attacks the electron-deficient aromatic ring of ABD-F, leading to the displacement of the fluoride atom and the formation of a stable, highly fluorescent thioether derivative. These derivatives are then separated by RP-HPLC and detected by a fluorescence detector. The intensity of the fluorescence is directly proportional to the concentration of the thiol in the sample.

Key Advantages of the ABD-F Assay

-

High Sensitivity: The fluorescent nature of the ABD-F adducts allows for the detection of thiols at low concentrations.

-

Specificity: ABD-F is highly selective for the sulfhydryl group, minimizing interference from other biological molecules.[1]

-

Milder Reaction Conditions: Compared to other benzofurazan reagents like SBD-F, ABD-F derivatization can be performed under milder temperature conditions, which helps to preserve the integrity of the analytes.[4]

Quantitative Data Summary